6-(2,4-Dichlorophenyl)pyrimidin-4-amine
Overview
Description
6-(2,4-Dichlorophenyl)pyrimidin-4-amine is an organic compound belonging to the class of phenylpyrimidines. These compounds are characterized by a benzene ring linked to a pyrimidine ring through a carbon-carbon or carbon-nitrogen bond. Pyrimidine is a six-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .
Mechanism of Action
Target of Action
The primary target of 6-(2,4-Dichlorophenyl)pyrimidin-4-amine is Dipeptidyl peptidase 4 . This enzyme plays a significant role in glucose metabolism and is involved in the degradation of incretin hormones, which stimulate a decrease in blood glucose levels .
Mode of Action
It is known to interact with its target, dipeptidyl peptidase 4 . The interaction between the compound and its target may result in changes in the activity of the enzyme, potentially influencing glucose metabolism .
Biochemical Pathways
Given its target, it is likely to be involved in pathways related to glucose metabolism .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Given its target, it may influence the activity of Dipeptidyl peptidase 4 and thus have an impact on glucose metabolism .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially influence the action of the compound .
Biochemical Analysis
Biochemical Properties
6-(2,4-Dichlorophenyl)pyrimidin-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with dipeptidyl peptidase 4 (DPP4), a cell surface glycoprotein receptor involved in the costimulatory signal essential for T-cell receptor-mediated T-cell activation . The nature of this interaction involves binding to the active site of DPP4, thereby inhibiting its enzymatic activity. This inhibition can modulate immune responses and has potential therapeutic implications.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to inhibit the growth of certain cancer cell lines by interfering with cell signaling pathways that regulate cell proliferation and survival . Additionally, it can alter gene expression patterns, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For example, its interaction with DPP4 involves binding to the enzyme’s active site, preventing substrate access and subsequent enzymatic activity . This inhibition can result in altered immune responses and potential therapeutic benefits. Additionally, the compound can influence gene expression by modulating transcription factors and other regulatory proteins.
Preparation Methods
The synthesis of 6-(2,4-Dichlorophenyl)pyrimidin-4-amine typically involves the reaction of 2,4-dichlorobenzonitrile with guanidine under basic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. After completion, the product is isolated by filtration and purified by recrystallization .
Chemical Reactions Analysis
6-(2,4-Dichlorophenyl)pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrimidine N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amine derivatives.
Scientific Research Applications
6-(2,4-Dichlorophenyl)pyrimidin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial, antifungal, and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
6-(2,4-Dichlorophenyl)pyrimidin-4-amine can be compared with other similar compounds, such as:
6-(2,5-Dichlorophenyl)pyrimidin-4-amine: This compound has a similar structure but with a chlorine atom at the 5-position instead of the 4-position.
5-(Aminomethyl)-6-(2,4-Dichlorophenyl)-2-(3,5-Dimethoxyphenyl)pyrimidin-4-amine: This compound has additional substituents on the pyrimidine ring, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
6-(2,4-dichlorophenyl)pyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N3/c11-6-1-2-7(8(12)3-6)9-4-10(13)15-5-14-9/h1-5H,(H2,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOYDVFPZGULBIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CC(=NC=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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